1-(4-fluoro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole
Description
1-(4-Fluoro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole (CAS: 1284503-14-5) is a fluorinated pyrrole derivative featuring a substituted phenyl group at the 1-position of the pyrrole ring. The pyrrole core is substituted with methyl groups at positions 2 and 5, while the phenyl ring contains a fluorine atom at the para position and a trifluoromethyl (-CF₃) group at the meta position. This combination of electron-withdrawing substituents (F and CF₃) enhances the compound’s electronegativity and metabolic stability, making it a candidate for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4N/c1-8-3-4-9(2)18(8)10-5-6-12(14)11(7-10)13(15,16)17/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPRFHLKXPYPPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)F)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluoro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-(trifluoromethyl)benzaldehyde and 2,5-dimethylpyrrole.
Condensation Reaction: The key step involves a condensation reaction between 4-fluoro-3-(trifluoromethyl)benzaldehyde and 2,5-dimethylpyrrole in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process parameters to achieve efficient and cost-effective synthesis.
Chemical Reactions Analysis
Functionalization at the C3 Position
The methyl group at the C3 position undergoes selective modifications:
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Amination : Reaction with tert-butyl-4-aminobenzoate in ethanol under reflux introduces an aminomethyl group, yielding ({1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methyl)amine (CAS: 1177342-17-4) .
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Oxidation : The C3 methyl group can be oxidized to a carboxylic acid using Vilsmeier-Haack conditions (DMF, POCl₃), enabling further derivatization .
| Derivative | Reagent | Key Application |
|---|---|---|
| 3-Carbaldehyde | POCl₃, DMF | Intermediate for reductive amination |
| 3-(Aminomethyl)-substituted pyrrole | tert-butyl-4-aminobenzoate | Antitubercular agents |
Reductive Amination for Side-Chain Elaboration
The aldehyde group introduced at C3 reacts with primary or secondary amines via reductive amination (Na(AcO)₃BH, DMF) to generate structurally diverse analogues. For example:
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Reaction with cyclohexylamine produces 1-cyclohexyl-2,5-dimethyl-1H-pyrrole derivatives .
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Coupling with di-Boc-guanidine followed by deprotection yields guanidine-functionalized pyrroles .
Electrophilic Aromatic Substitution
| Reaction | Conditions | Product |
|---|---|---|
| Sulfonation | CF₃SO₂Cl, DIPEA, DMF | Sulfonamide derivatives with improved bioactivity |
Coupling Reactions for Hybrid Molecules
The pyrrole core is integrated into hybrid structures via Ullmann coupling or Sonogashira cross-coupling :
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Ullmann coupling with 4-iodobenzamide derivatives generates biaryl hybrids .
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Reaction with isoniazid derivatives produces antitubercular hybrids .
Stability Under Acidic/Basic Conditions
The compound demonstrates stability in mild acidic/basic environments but undergoes hydrolysis under strong conditions (e.g., concentrated HCl, 100°C), cleaving the N-aryl bond.
Key Research Findings
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Antitubercular Activity : Derivatives with a 3-(thiomorpholinomethyl) group show MIC values of 0.5–2.0 µM against Mycobacterium tuberculosis .
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Bcl-2/Bcl-xL Inhibition : Analogues with trifluoromethylsulfonyl groups exhibit nanomolar binding affinities (Kᵢ < 1 nM) .
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Synthetic Versatility : The C3 position serves as a strategic site for introducing hydrophilic groups (e.g., amines, guanidines) to modulate pharmacokinetics .
Data Tables for Representative Derivatives
Table 1. Biological Activity of Selected Derivatives
| Compound | Modification | Activity (IC₅₀/Kᵢ) |
|---|---|---|
| BM-1074 | 3-Trifluoromethylsulfonyl | Bcl-2/Bcl-xL Kᵢ < 1 nM |
| 5t | 3-Guanidine | M. tuberculosis MIC = 1 µM |
Table 2. Reaction Yields for Functionalization
| Reaction Type | Yield Range | Key Reagents |
|---|---|---|
| Reductive amination | 70–82% | Na(AcO)₃BH, DMF |
| Sulfonation | 73–91% | CF₃SO₂Cl, DIPEA |
This synthesis and reactivity profile underscores the compound’s versatility in medicinal chemistry, particularly for targeting infectious diseases and apoptosis pathways.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a pharmaceutical agent. Its structure suggests it may interact with biological targets, making it a candidate for drug development.
Case Studies :
- Anticancer Activity : Preliminary studies indicate that derivatives of pyrrole compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of trifluoromethyl groups is known to enhance biological activity due to increased lipophilicity and metabolic stability .
- Antimicrobial Properties : Research has shown that certain pyrrole derivatives possess antimicrobial activity. The presence of fluorine atoms can enhance the interaction with microbial targets, potentially leading to more effective antimicrobial agents .
Agrochemicals
The compound's unique properties may also lend themselves to applications in agrochemicals, particularly as herbicides or fungicides.
Case Studies :
- Herbicidal Activity : Similar compounds with fluorinated aromatic rings have demonstrated herbicidal properties. The trifluoromethyl group may improve the selectivity and efficacy of these compounds in agricultural applications .
Material Science
Fluorinated compounds are often utilized in the development of advanced materials due to their thermal stability and chemical resistance.
Case Studies :
- Polymer Synthesis : The compound can be used as a monomer in the synthesis of fluorinated polymers, which are valuable for their hydrophobic properties and resistance to solvents .
- Coatings and Films : Its incorporation into coatings can enhance durability and performance in harsh environments, making it suitable for industrial applications .
Data Table: Summary of Applications
| Application Area | Potential Use | Observed Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Enhanced cytotoxicity |
| Antimicrobial agents | Improved efficacy against pathogens | |
| Agrochemicals | Herbicides | Increased selectivity and effectiveness |
| Material Science | Polymer synthesis | Enhanced thermal stability |
| Coatings | Improved durability and chemical resistance |
Mechanism of Action
The mechanism of action of 1-(4-fluoro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Halogen Substitution
- 1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole (CAS: 956199-27-2): Replacing fluorine with chlorine at the para position increases steric bulk and alters electronic properties.
- 1-(5-Bromo-2-(trifluoromethoxy)phenyl)-2,5-dimethyl-1H-pyrrole (CAS: 2379322-25-3): The bromine atom at position 5 and trifluoromethoxy (-OCF₃) group at position 2 introduce both steric hindrance and enhanced electron withdrawal. The molecular weight (334.14 g/mol) is significantly higher than the target compound (256 g/mol), which may influence solubility and pharmacokinetics .
Functional Group Variations
- 1-(3-Methoxy-5-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole : The methoxy (-OCH₃) group at position 3 is electron-donating, counteracting the electron-withdrawing effects of the CF₃ group. This contrast highlights how substituent positioning can modulate electronic properties for tailored applications, such as organic electronics or catalysis .
- 1-(4-Fluorophenyl)pyrrole-2,5-dione (CAS: 6633-22-3): The dione structure (two ketone groups) renders this compound more electron-deficient than the dimethylpyrrole analog. Such derivatives are often used as dienophiles in Diels-Alder reactions or as intermediates in polymer synthesis .
Data Tables
Table 1: Comparative Properties of Selected Pyrrole Derivatives
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| 1-(4-Fluoro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole | 1284503-14-5 | 256.0 | 4-F, 3-CF₃, 2,5-CH₃ | Medicinal chemistry, materials science |
| 1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole | 956199-27-2 | 289.7 | 4-Cl, 3-CF₃, 2,5-CH₃ | SAR studies, agrochemicals |
| 1-(5-Bromo-2-(trifluoromethoxy)phenyl)-2,5-dimethyl-1H-pyrrole | 2379322-25-3 | 334.1 | 5-Br, 2-OCF₃, 2,5-CH₃ | High-throughput screening |
| 1-(4-Fluorophenyl)pyrrole-2,5-dione | 6633-22-3 | 205.2 | 4-F, 2,5-dione | Polymer synthesis, dienophiles |
Biological Activity
1-(4-Fluoro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole, also known as Compound A , is a pyrrole derivative notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that may confer unique pharmacological properties.
- Molecular Formula : C14H14F4N2
- Molecular Weight : 286.27 g/mol
- CAS Number : 1177342-17-4
The biological activity of Compound A primarily stems from its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving the compound's bioavailability.
Anticancer Properties
Recent studies have explored the anticancer effects of Compound A. Notably, it has been evaluated for its inhibitory activity against Polo-like Kinase 1 (Plk1), a crucial regulator of cell division.
- IC50 Values : In a series of structure-activity relationship (SAR) studies, derivatives of pyrrole compounds showed varying degrees of Plk1 inhibition:
Anti-inflammatory Effects
In addition to its anticancer properties, preliminary data suggest that Compound A may possess anti-inflammatory effects. The presence of the fluorine substituents is hypothesized to enhance interactions with inflammatory mediators.
Study 1: In Vitro Analysis
A study conducted on HeLa cells demonstrated that treatment with Compound A led to significant cell cycle arrest and apoptosis. The mechanism involved the disruption of microtubule dynamics, which is critical for mitosis.
| Treatment | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 100 | 5 |
| Compound A (10 μM) | 65 | 30 |
| Compound A (20 μM) | 40 | 60 |
Study 2: SAR Exploration
Further investigations into the SAR of pyrrole derivatives revealed that modifications at the phenyl ring could enhance biological activity. For instance, substituents such as methoxy or methyl groups significantly improved the anticancer efficacy compared to unsubstituted analogs.
Tables of Biological Activity
Q & A
Q. What are the optimal synthetic routes for 1-(4-fluoro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole, and how do reaction conditions affect yield?
The Paal-Knorr pyrrole synthesis is a common method for analogous compounds. For example, 2,5-dimethyl-1-(4-(trifluoromethoxyphenyl)-1H-pyrrole was synthesized via refluxing 4-trifluoromethoxyaniline with 2,5-hexanedione in acetic acid (76% yield) . Adjusting stoichiometry (e.g., 1:1.2 amine: diketone ratio), solvent (acetic acid vs. propionic acid), and reaction time (4–8 hours) can optimize yields. Side reactions, such as incomplete cyclization, may require monitoring via TLC (Rf = 0.35 in PE:EA = 10:1) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
- 1H NMR : Expected signals include aromatic protons (δ 7.34–7.73 ppm for fluorophenyl groups), pyrrole protons (δ 5.76–5.98 ppm), and methyl groups (δ 1.98–2.10 ppm) .
- 13C NMR : Key peaks include CF3 (δ 120–124 ppm, q, J = 254 Hz) and pyrrole carbons (δ 106–139 ppm) .
- IR : Absorptions for C-F stretches (~1100–1200 cm⁻¹) and pyrrole ring vibrations (~1490 cm⁻¹) confirm functional groups . Purity can be assessed via elemental analysis (e.g., C 61.18%, H 4.74% for analogs) and HPLC .
Q. What solvent systems are effective for crystallizing this compound?
Slow evaporation from dioxane or dichloromethane/hexane mixtures is effective for related pyrroles. For example, ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate crystallized in a monoclinic system (P21/c space group) using ethanol . High-resolution X-ray diffraction (Cu-Kα radiation) and SHELX refinement are recommended for structural validation .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the pyrrole ring in cross-coupling reactions?
The -CF3 group decreases electron density on the pyrrole ring, potentially enhancing electrophilic substitution at the 3- and 4-positions. Computational studies (e.g., DFT) on similar compounds show that substituents alter frontier molecular orbitals (HOMO/LUMO), affecting regioselectivity in Suzuki-Miyaura couplings . Experimental verification could involve comparing reaction rates with/without -CF3 using Pd(OAc)2/XPhos catalysts .
Q. What computational methods predict the electronic properties of this compound, and how do they correlate with experimental data?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level accurately predicts bond lengths, angles, and electrostatic potential surfaces for pyrrole derivatives. For example, studies on ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate showed <0.005 Å deviation between calculated and X-ray bond lengths . TDDFT can further predict UV-Vis spectra (λmax ~300 nm for π→π* transitions) .
Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced biological activity?
Analogs like 1-(4-fluorophenyl)-2-ethyl-3-(thiomorpholin-4-yl)methyl-5-(4-methylphenyl)-1H-pyrrole exhibit antitubercular activity (MIC <1 µg/mL) . Key SAR insights:
- Fluorine substituents : Improve metabolic stability and membrane permeability.
- Pyrrole methylation : Reduces steric hindrance for target binding.
- Heterocyclic appendages : Thiomorpholine groups enhance solubility. High-throughput screening (HTS) and molecular docking (e.g., AutoDock Vina) against Mycobacterium tuberculosis enoyl-ACP reductase could prioritize derivatives .
Data Contradictions and Troubleshooting
- Synthesis Yield Variability : Discrepancies in yields (e.g., 75% vs. 76% for similar compounds ) may arise from trace moisture or impurities in starting materials. Use anhydrous solvents and freshly distilled reagents.
- Crystallization Challenges : Polymorphism in fluorinated pyrroles can lead to inconsistent melting points. Differential Scanning Calorimetry (DSC) and PXRD are recommended for phase identification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
